molecular formula C25H19N3O2S B2601976 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine CAS No. 380452-88-0

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine

Cat. No.: B2601976
CAS No.: 380452-88-0
M. Wt: 425.51
InChI Key: DAMBPGKRCOYKNE-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a novel synthetic hybrid compound designed for advanced pharmacological research, integrating indolizine and thiazole pharmacophores known for diverse biological activities. The indolizine core is established as a key scaffold in medicinal chemistry, with derivatives demonstrating potent anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition; research indicates these compounds inhibit COX-2 with IC50 values in the low micromolar range, functioning through hydrophobic interactions within the enzyme's active site and serving as valuable tools for investigating inflammatory pathways . Simultaneously, the 1,3-thiazole moiety is recognized for its broad antimicrobial potential; recent studies on thiazole-containing hybrids, particularly those combined with indole-like structures, show promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.06 mg/mL, and function by targeting bacterial enzymes such as MurB . The specific molecular architecture of this compound, featuring a 4-methoxyphenyl-substituted thiazole linked to an aminobenzoyl-indolizine, is engineered for dual-purpose screening in both antimicrobial and anti-inflammatory drug discovery campaigns. It represents a compelling chemical probe for researchers exploring the interplay of these biological pathways and developing new multi-target therapeutic agents. This product is strictly for laboratory research use.

Properties

IUPAC Name

[2-amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-30-18-12-10-16(11-13-18)19-15-31-25(27-19)21-20-9-5-6-14-28(20)23(22(21)26)24(29)17-7-3-2-4-8-17/h2-15H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMBPGKRCOYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Indolizin-2-amine Moiety: This step involves the cyclization of a suitable precursor to form the indolizin-2-amine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can result in the modulation of various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pharmacologically active thiazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
3-Benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine Indolizine Benzoyl, 4-(4-methoxyphenyl)thiazole ~430 (estimated) Hypothesized anticancer activity (inferred from analogues) N/A
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Thiazole 4-Methoxyphenyl 210.27 Antimicrobial, luminescent material applications
MortaparibMild Thiazole-triazole hybrid 4-Methoxyphenyl, thiophene ~380 (estimated) Dual inhibition of Mortalin and PARP1 (anticancer)
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole-oxadiazole hybrid Phenyl, oxadiazole ~300–350 (varies) Anticancer (high potency, low toxicity)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole-benzothiazole hybrid 2-Nitrophenyl, benzothiazole 337.37 Antiproliferative activity

Key Observations :

  • The methoxyphenyl-thiazole motif (common in ) enhances electron density and may improve binding to biological targets like kinases or DNA.
  • Hybrid structures (e.g., thiazole-oxadiazole in ) show synergistic effects, suggesting the target compound’s benzoyl-indolizine moiety could offer unique pharmacokinetic properties.

Physicochemical Properties

  • Solubility : The methoxyphenyl group increases hydrophobicity, while the amine and thiazole nitrogen atoms offer hydrogen-bonding sites. This balance may enhance bioavailability compared to purely hydrophobic analogues (e.g., ).
  • Stability : Thiazole rings are generally stable under physiological conditions, but the indolizine core may require steric protection to prevent oxidation .

Biological Activity

3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Benzoyl group
  • Methoxyphenyl group
  • Thiazole ring
  • Indolizin-2-amine moiety

These structural components are significant as they contribute to the compound's diverse biological activities.

Anticancer Activity

Research indicates that compounds with indole and thiazole derivatives often exhibit anticancer properties. Specifically, studies have shown that derivatives of indole can interact with various cellular pathways involved in cancer progression. For example, compounds similar to 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine have demonstrated cytotoxic effects against multiple cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard treatments like doxorubicin .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Thiazole derivatives have been reported to show activity against a range of bacterial species. For instance, certain thiazole-containing compounds have exhibited efficacy comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the structure enhances this activity.

Anti-inflammatory and Antioxidant Effects

Indole derivatives are known for their anti-inflammatory and antioxidant effects. The compound's structure suggests it may modulate inflammatory pathways and scavenge free radicals, thereby reducing oxidative stress. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

The exact mechanisms through which 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The indole moiety may interact with neurotransmitter receptors or other cellular targets, influencing various signaling pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of thiazole and indole derivatives:

StudyFindings
Demonstrated significant anticancer activity in various cell lines with IC50 values lower than traditional chemotherapeutics.
Reported antimicrobial effects against a spectrum of bacteria, indicating potential as an antibiotic agent.
Highlighted antioxidant properties contributing to its protective effects against oxidative damage.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the key considerations for synthesizing 3-benzoyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine with high yield? A: The synthesis involves refluxing precursors (e.g., substituted thiazoles and indolizines) in anhydrous DMF under inert conditions. Critical steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and stabilize intermediates .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize reaction time (~4–6 hours) .
  • Purification : Isolate the product via ethanol recrystallization to remove unreacted starting materials .

Structural Characterization Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound? A: Combine:

  • NMR spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify substituents on the indolizine and thiazole rings .
  • X-ray crystallography : Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (positive ion mode) .

Initial Biological Screening Q: How can researchers assess the compound’s bioactivity in receptor-binding assays? A: Perform:

  • In vitro binding assays : Use CRF₁ receptor-expressing cells (e.g., AtT-20 pituitary cells) to measure inhibition of cAMP or ACTH secretion .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: What strategies are recommended for designing derivatives to enhance target selectivity? A: Modify:

  • Thiazole substituents : Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the 4-methoxyphenyl position to improve receptor affinity .
  • Benzoyl group : Replace with heteroaromatic rings (e.g., pyridine) to alter lipophilicity and solubility .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to CRF₁ receptors .

Data Contradiction Resolution Q: How should conflicting crystallographic and spectroscopic data be resolved? A: Apply:

  • Cross-validation : Compare experimental bond lengths/angles (from X-ray data) with DFT-optimized geometries (using Gaussian or ORCA) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain discrepancies .

Computational Mechanistic Studies Q: What computational methods are suitable for studying the compound’s electronic properties and reaction mechanisms? A: Utilize:

  • DFT calculations : Compute HOMO/LUMO energies (B3LYP/6-31G* basis set) to predict reactivity sites .
  • Multiwfn analysis : Visualize electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions .
  • Kinetic isotope effects : Model reaction pathways (e.g., cyclization) using isotopic substitution in Gaussian .

Solubility and Stability Optimization Q: How can solubility and thermal stability be improved for in vivo studies? A: Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .
  • Thermal analysis : Perform DSC to identify degradation temperatures and optimize storage conditions (e.g., -20°C under argon) .

Crystallographic Challenges Q: What are common pitfalls in resolving disordered regions of the crystal structure? A: Address via:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Occupancy refinement : Assign partial occupancy to disordered methoxyphenyl groups using PART instructions in SHELX .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
SolventAnhydrous DMF
TemperatureReflux (~120°C)
Reaction Time4–6 hours
Purification MethodEthanol recrystallization

Table 2: Computational Tools for Advanced Studies

ToolApplicationReference
SHELXCrystallographic refinement
MultiwfnElectron density analysis
AutoDock VinaMolecular docking

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